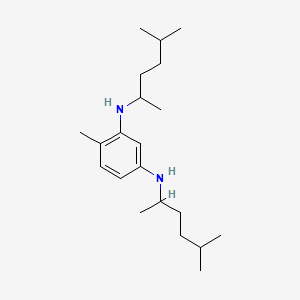
N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is an organic compound with the molecular formula C20H36N2. It is a derivative of toluenediamine, where the amino groups are substituted with 1,4-dimethylpentyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a catalyst. The reaction is carried out at elevated temperatures (110-150°C) and pressures (0.5-2.5 MPa) in a continuous flow reactor . The catalyst used is often a copper-based catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is optimized for continuous and low-pressure conditions to reduce costs and improve efficiency. The process involves preheating the reactants, passing them through a reactor loaded with a solid catalyst, and then separating the product from the reaction mixture using gas-liquid separation and reduced pressure distillation .
化学反应分析
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives of toluenediamine.
科学研究应用
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastics industry as an antiozonant and antioxidant to enhance the durability of materials
作用机制
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
相似化合物的比较
Similar Compounds
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
- N,N’-Bis(1,4-dimethylpentyl)-m-phenylenediamine
Uniqueness
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is unique due to its specific substitution pattern on the toluenediamine core, which imparts distinct antioxidant properties and enhances its effectiveness in stabilizing polymers and protecting against oxidative stress. Its specific molecular structure allows for better interaction with free radicals compared to other similar compounds .
属性
CAS 编号 |
54061-05-1 |
|---|---|
分子式 |
C21H38N2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
InChI 键 |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





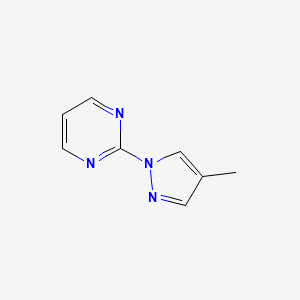
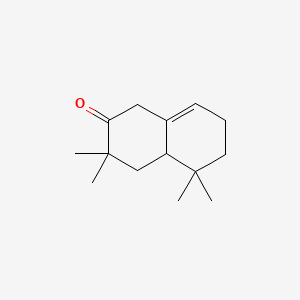
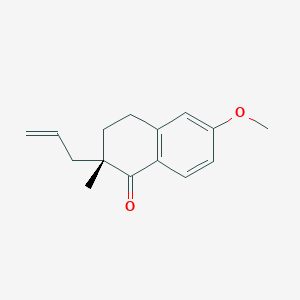


![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
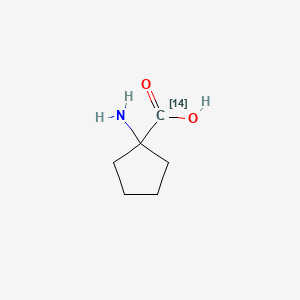

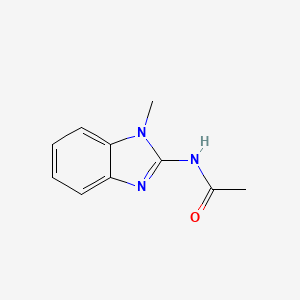
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

